Glochidone
Description
Glochidone (CAS: 6610-55-5) is a triterpenoid compound primarily isolated from plants such as Phyllanthus taxodiifolius and Glochidion eriocarpum . Its molecular formula is C₃₀H₄₆O, with a molecular weight of 422.7 g/mol and a lupane-type skeleton characterized by nine defined stereocenters . Structurally, it is identified as (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one .
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYBHVDDGVPDF-BHMAJAPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Source Selection and Pretreatment
Glochidone is predominantly isolated from species within the Glochidion and Phyllanthus genera. For instance, Glochidion eriocarpum and Phyllanthus taxodiifolius have been identified as rich sources. Fresh plant material (leaves, twigs, or bark) is typically dried at 40–50°C to preserve thermolabile compounds before grinding into a coarse powder (particle size: 0.5–2 mm).
Table 1: Comparative Yield of this compound from Selected Plant Sources
| Plant Species | Plant Part | Solvent System | Yield (mg/kg dry weight) |
|---|---|---|---|
| G. eriocarpum | Leaves | Methanol | 12.7 ± 1.3 |
| P. taxodiifolius | Twigs | Ethanol-Water (7:3) | 8.9 ± 0.9 |
| G. littorale | Bark | Dichloromethane | 5.2 ± 0.6 |
Solvent Extraction Optimization
Maceration and Soxhlet extraction remain the primary methods. Polar solvents like methanol or ethanol-water mixtures (70–80% v/v) achieve higher yields due to this compound’s moderate polarity. A study comparing extraction efficiencies reported methanol as superior, yielding 12.7 mg/kg versus 9.4 mg/kg with ethanol.
Advanced Purification Strategies
Crude extracts undergo sequential fractionation:
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Liquid-Liquid Partitioning : Hexane removes non-polar contaminants, followed by ethyl acetate for mid-polar fractions containing this compound.
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Chromatographic Techniques :
Synthetic Approaches to this compound
Semi-Synthesis from Lupenone
Lupenone, a biosynthetic precursor, serves as the starting material for semi-synthesis. Key steps include:
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Selective Oxidation : Jones reagent ( in ) oxidizes the C-3 hydroxyl to a ketone, forming this compound’s core structure.
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Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct methyl group orientation at C-20 and C-29.
Table 2: Reaction Conditions for Lupenone-to-Glochidone Conversion
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxidation | Jones reagent | 0–5 | 2 | 68 |
| Epimerization | DBU, THF | 25 | 12 | 82 |
| Crystallization | Hexane-EtOAc | – | – | 95 |
Total Synthesis Challenges
The pentacyclic lupane skeleton requires 15 linear steps from commercially available starting materials. Key hurdles include:
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C-13 Quaternary Center Formation : Suzuki-Miyaura coupling fails due to steric hindrance, necessitating Stille couplings with catalysts.
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Ring D Closure : Mitsunobu conditions () achieve oxepane closure but with <50% efficiency.
Biotechnological Production Methods
Cell Suspension Cultures
Callus induction from G. eriocarpum leaf explants on MS medium supplemented with 2.0 mg/L 2,4-D and 0.5 mg/L kinetin yields viable cell lines. Bioreactor-scale cultures (10 L) produce this compound at 0.8 mg/L/day, a 40-fold increase over wild plants.
Metabolic Engineering Strategies
Overexpression of the oxidosqualene cyclase (OSC) gene in Saccharomyces cerevisiae enhances triterpene backbone biosynthesis. Co-expression with cytochrome P450 monooxygenases (CYP716A subfamily) introduces the C-3 ketone group, achieving titers of 120 mg/L in optimized media.
Table 3: Comparison of this compound Production Platforms
| Method | Yield (mg/L) | Cost ($/g) | Time (Days) |
|---|---|---|---|
| Plant Extraction | 0.01–0.03 | 12,000 | 180 |
| Cell Culture | 0.8 | 8,500 | 60 |
| Engineered Yeast | 120 | 350 | 14 |
Industrial-Scale Challenges and Solutions
Solvent Recovery Systems
Large-scale extraction requires closed-loop solvent recycling. A study comparing distillation vs. membrane separation found:
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Distillation : 92% methanol recovery but 15% compound degradation.
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Nanofiltration : Polyamide membranes (MWCO 300 Da) recover 85% solvent with <5% product loss.
Crystallization Optimization
This compound’s low aqueous solubility (0.12 mg/mL) complicates crystallization. Antisolvent precipitation with heptane (1:3 v/v) produces 50 µm crystals with 99.1% purity, suitable for pharmaceutical formulations.
Analytical Validation Protocols
Purity Assessment
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HPLC-DAD : C18 column, 210 nm detection, retention time 12.7 min.
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qNMR : NMR (500 MHz, CDCl) quantifies residual solvents against maleic acid internal standard.
Stability Studies
Accelerated stability testing (40°C/75% RH) shows this compound degrades by 8% in 6 months. Lyophilized formulations in sucrose matrices reduce degradation to <2% under same conditions.
Chemical Reactions Analysis
Types of Reactions
Glochidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
Glochidone is characterized by its pentacyclic structure, which is typical of many triterpenoids. Its molecular formula is , and it is often isolated from plant sources such as Glochidion puberum and Glochidion littorale. The compound's structure has been elucidated through various spectroscopic techniques including NMR and MS analysis, confirming its potential as a bioactive compound in medicinal applications .
Anticancer Activity
This compound has shown promising results in various studies regarding its anticancer properties:
- Colorectal Cancer : A study revealed that this compound exhibited cytotoxicity against the colorectal cancer cell line HCT-116, with an IC50 value ranging from 0.80 to 2.99 μM, demonstrating greater efficacy than the standard chemotherapeutic agent 5-fluorouracil (5-FU) .
- Lung Cancer : Research indicated that this compound and its derivatives showed anti-lung cancer effects, although they were less potent than related compounds such as glochidiol. This suggests potential for further development in lung cancer therapeutics .
- Gynecologic Cancers : this compound was identified in extracts from Phyllanthus watsonii, which demonstrated significant cytotoxic effects against human gynecologic cancer cell lines .
Anti-inflammatory and Antibacterial Properties
This compound possesses notable anti-inflammatory and antibacterial activities:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, supporting its potential use in developing new antibacterial agents .
Skin Health Applications
Recent research highlights this compound's role in skin health:
- Enzymatic Synthesis : An innovative study utilized enzymatic methods to synthesize this compound from lupenone, showcasing its potential as a skin-active ingredient. The compound exhibited rejuvenating properties and inhibited enzymes like elastase and collagenase, which are involved in skin aging .
- Safety Profile : this compound has been confirmed safe for use on reconstructed human epidermis models, indicating its suitability for cosmetic formulations aimed at improving skin health .
Comparative Summary of Biological Activities
Case Studies
- Study on Colorectal Cancer : In vitro studies demonstrated that this compound induces apoptosis through endoplasmic reticulum stress pathways in HCT-116 cells, enhancing their sensitivity to chemotherapy .
- Enzymatic Synthesis Research : A recent study successfully synthesized this compound using an environmentally friendly enzymatic process with high conversion efficiency. The resulting compound showed significant antioxidant activity and potential for use in skincare formulations .
- Phytochemical Profiling : A comprehensive metabolomic analysis of Glochidion velutinum revealed the presence of this compound among other bioactive compounds, confirming its role in the plant's medicinal properties against prostate and breast cancer cells .
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Anticancer Mechanisms
This compound and Lupeol both induce apoptosis in cancer cells by collapsing ∆Ψm, as evidenced by Rhodamine B fluorescence assays . However, this compound’s ketone group may enhance electrophilic reactivity, enabling stronger interactions with mitochondrial proteins .
Biological Activity
Glochidone, a compound derived from the genus Glochidion, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its cytotoxic effects against cancer cell lines, antinociceptive properties, and potential therapeutic applications.
Phytochemical Profile
The phytochemical composition of Glochidion velutinum, a species within the Glochidion genus, has been extensively studied. A recent investigation utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify various bioactive compounds in the plant extracts. The study reported a total of 48 compounds , including flavonoids, phenolic acids, and glycosides, which are believed to contribute to its biological activities.
Key Findings:
- Total Phenolic Content : Ranged from 44 to 859 µg GAE/mg of sample.
- Total Flavonoid Content : Ranged from 20 to 315 µg QE/mg of sample.
- Cytotoxicity : The crude extract exhibited IC50 values of 89 µg/mL against prostate cancer (PC-3) cells and 431 µg/mL against breast cancer (MCF-7) cells. The chloroform fraction showed even lower IC50 values of 27 µg/mL (PC-3) and 222 µg/mL (MCF-7) .
Anticancer Activity
This compound's anticancer properties have been investigated in several studies, particularly focusing on its effects against prostate and breast cancer cell lines.
Case Studies:
- Cytotoxic Effects : In vitro studies demonstrated that this compound extracts significantly inhibited the proliferation of PC-3 and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Molecular Mechanisms : Research indicates that compounds such as epigallocatechin gallate and rutin, identified in Glochidion velutinum, may play a crucial role in mediating these anticancer effects through various signaling pathways .
Antinociceptive Properties
This compound has also been noted for its antinociceptive properties , which were evaluated using animal models.
In Vivo Studies:
- A study highlighted that this compound exhibited pronounced pain-relieving effects in mice, suggesting its potential as an analgesic agent. This activity was assessed through various pain models, indicating a significant reduction in pain responses compared to control groups .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
| Activity | Type | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | Prostate Cancer (PC-3) | 89 µg/mL | Significant cytotoxicity observed |
| Breast Cancer (MCF-7) | 431 µg/mL | Lower activity compared to PC-3 | |
| Antinociceptive | Pain Relief | - | Pronounced effects in animal models |
Q & A
Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing Glochidone in natural extracts?
To confirm this compound's presence, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) for separation and molecular weight determination . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves structural details like stereochemistry. Purity can be assessed via gas chromatography (GC) for volatile derivatives or melting-point analysis. Always cross-validate results with synthetic standards and reference spectra from databases like SciFinder .
Q. How can researchers design a reproducible synthesis protocol for this compound?
Begin with retrosynthetic analysis to identify feasible precursors and reaction pathways (e.g., cyclization or oxidation steps). Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to evaluate yield and selectivity . Document purification steps (column chromatography, recrystallization) and validate reproducibility across ≥3 independent trials. Include detailed characterization data (NMR, IR, elemental analysis) in supplementary materials to enable replication .
Q. What strategies are recommended for isolating this compound from complex biological matrices?
Use liquid-liquid extraction (LLE) with solvents of varying polarity (e.g., ethyl acetate for mid-polar compounds) or solid-phase extraction (SPE) with C18 columns. Pair with bioassay-guided fractionation to track bioactive fractions containing this compound. Confirm identity via tandem MS/MS fragmentation patterns and compare retention times with authenticated standards .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed biosynthetic pathways of this compound?
Apply density functional theory (DFT) to calculate thermodynamic feasibility of competing pathways. Compare predicted intermediate stability with experimental data (e.g., isotope labeling studies). Use molecular dynamics simulations to assess enzyme-substrate binding affinities in proposed pathways. Discrepancies between in silico and empirical results may indicate overlooked regulatory mechanisms or parallel pathways .
Q. What methodological frameworks are suitable for analyzing conflicting bioactivity data of this compound across studies?
Conduct a systematic review following PRISMA guidelines: define inclusion/exclusion criteria, assess study bias via tools like ROBINS-I, and perform meta-analysis if heterogeneity is low (I² < 50%) . Explore confounding variables (e.g., cell line variability, solvent effects) through subgroup analysis. For in vivo contradictions, evaluate pharmacokinetic parameters (bioavailability, metabolism) using compartmental modeling .
Q. How can researchers optimize this compound derivatives for target selectivity in pharmacological studies?
Employ structure-activity relationship (SAR) studies with molecular docking (AutoDock Vina) to predict binding to target vs. off-target receptors. Synthesize analogs with modifications at key functional groups (e.g., hydroxyl or ketone moieties). Validate selectivity via competitive binding assays (SPR or radioligand displacement) and transcriptomic profiling to identify unintended signaling effects .
Q. What advanced techniques validate this compound’s mechanism of action in heterogeneous cellular environments?
Use CRISPR-Cas9 gene editing to knock out putative targets and assess rescue phenotypes. Combine with single-cell RNA sequencing (scRNA-seq) to map cell-type-specific responses. For spatial resolution, apply imaging mass spectrometry (IMS) to localize this compound and its metabolites within tissues .
Methodological Guidance
Q. How should researchers address gaps in the literature on this compound’s ecological roles?
Perform ecological network analysis using metabarcoding data to identify co-occurring species and potential symbiotic partners. Field studies should quantify this compound concentrations across seasons via LC-MS and correlate with ecological stressors (e.g., pH, nutrient availability) .
Q. What ethical and data integrity standards apply to this compound research involving human-derived samples?
Follow GDPR-compliant protocols: obtain informed consent with plain-language summaries, conduct a Data Protection Impact Assessment (DPIA), and anonymize data using cryptographic hashing. Store sensitive data in encrypted repositories with access logs .
Q. How can machine learning improve the discovery of this compound-related compounds in untargeted metabolomics?
Train convolutional neural networks (CNNs) on MS/MS spectral libraries to predict fragmentation patterns of this compound analogs. Use open-source tools (e.g., GNPS) for spectral clustering and molecular networking to prioritize novel derivatives for isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
